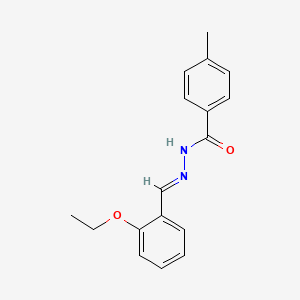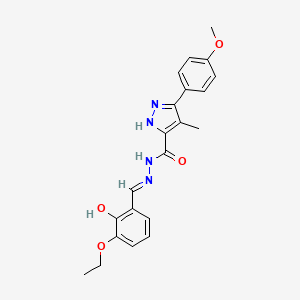![molecular formula C22H19N3O4S2 B11984037 N-(4-ethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11984037.png)
N-(4-ethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-ethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide” is a synthetic organic compound that belongs to the class of thiazolidinone derivatives These compounds are known for their diverse biological activities and potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide” typically involves multi-step organic reactions. The starting materials often include 4-ethoxyaniline, indole derivatives, and thiazolidinone precursors. The reaction conditions may involve:
Condensation reactions: Combining the starting materials under acidic or basic conditions.
Cyclization reactions: Forming the thiazolidinone ring structure.
Acylation reactions: Introducing the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch reactors: For small-scale synthesis.
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.
化学反応の分析
Types of Reactions
“N-(4-ethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide” can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thiazolidinone ring.
Substitution: Electrophilic or nucleophilic substitution on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced thiazolidinone derivatives.
Substitution products: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry
Catalysis: Potential use as a catalyst in organic reactions.
Material science: Incorporation into polymers or nanomaterials.
Biology
Antimicrobial activity: Potential use as an antimicrobial agent.
Enzyme inhibition: Inhibition of specific enzymes in biochemical pathways.
Medicine
Drug development: Exploration as a lead compound for new drugs.
Therapeutic applications: Potential use in treating diseases such as cancer or infections.
Industry
Agriculture: Use as a pesticide or herbicide.
Pharmaceuticals: Production of active pharmaceutical ingredients.
作用機序
The mechanism of action of “N-(4-ethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide” involves interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to active sites: Inhibit enzyme activity.
Modulate signaling pathways: Affect cellular processes.
類似化合物との比較
Similar Compounds
Thiazolidinone derivatives: Compounds with similar thiazolidinone ring structures.
Indole derivatives: Compounds with indole moieties.
Uniqueness
Structural uniqueness: Combination of thiazolidinone and indole structures.
Biological activity: Potential for unique biological activities compared to other compounds.
This outline provides a comprehensive overview of the compound “N-(4-ethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide”
特性
分子式 |
C22H19N3O4S2 |
|---|---|
分子量 |
453.5 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C22H19N3O4S2/c1-3-29-14-10-8-13(9-11-14)23-17(26)12-25-16-7-5-4-6-15(16)18(20(25)27)19-21(28)24(2)22(30)31-19/h4-11H,3,12H2,1-2H3,(H,23,26)/b19-18- |
InChIキー |
GWDSNCOUNVOCNG-HNENSFHCSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C)/C2=O |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B11983957.png)

![N-(4-fluorophenyl)-2-[(2E)-2-(3-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B11983970.png)

![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11983973.png)
![2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11983978.png)


![N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B11983999.png)

![1-[(3,5-Dimethylphenyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11984029.png)
![2-(biphenyl-4-yloxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11984031.png)

![2-phenyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}acetamide](/img/structure/B11984049.png)
